molecular formula C9H14N2S B1318680 3-tert-Butylsulfanyl-pyridin-4-ylamine CAS No. 782479-87-2

3-tert-Butylsulfanyl-pyridin-4-ylamine

Cat. No.: B1318680
CAS No.: 782479-87-2
M. Wt: 182.29 g/mol
InChI Key: QRDUGPXMIHNZDN-UHFFFAOYSA-N
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Description

3-tert-Butylsulfanyl-pyridin-4-ylamine is a heterocyclic compound with the molecular formula C9H14N2S and a molecular weight of 182.29 g/mol . This compound features a pyridine ring substituted with a tert-butylsulfanyl group at the 3-position and an amino group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butylsulfanyl-pyridin-4-ylamine typically involves the introduction of the tert-butylsulfanyl group to the pyridine ring followed by the introduction of the amino group. One common method involves the reaction of 3-chloropyridine with tert-butylthiol in the presence of a base to form 3-tert-butylsulfanyl-pyridine. This intermediate is then subjected to amination reactions to introduce the amino group at the 4-position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butylsulfanyl-pyridin-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Properties

One of the notable applications of 3-tert-butylsulfanyl-pyridin-4-ylamine is its role as a selective inhibitor of the 5-lipoxygenase activating protein (FLAP). This compound has shown significant potential in treating respiratory conditions such as asthma. In preclinical studies, it demonstrated over 50% inhibition of leukotriene B4 in rat models, indicating its effectiveness in reducing inflammation associated with asthma and other respiratory disorders .

Case Study: AM103

  • Study Context: The pharmacological characterization of AM103, a derivative of this compound, was conducted to evaluate its anti-inflammatory effects.
  • Findings: AM103 exhibited dose-dependent inhibition of leukotriene production and improved survival rates in animal models subjected to inflammatory challenges.
  • Results Summary:
    • Effective Dose (ED50): 0.8 mg/kg for leukotriene B4 inhibition.
    • Inhibition Duration: Over 6 hours post-administration at 1 mg/kg .

Material Science Applications

2.1 Organic Electronics

This compound is explored for its potential use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for enhancing charge transport and stability in these devices.

Table: Performance Metrics of OLEDs Using Pyridine Derivatives

Compound UsedDevice TypeMaximum Efficiency (%)Stability (Hours)
This compoundOLED15.5>100
4-tert-butylpyridineOLED12.0>80
Benzimidazole-based compoundsOLED18.0>150

Note: The data indicates that compounds containing pyridine derivatives can significantly enhance the efficiency and stability of OLED devices .

Chemical Synthesis Applications

3.1 Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a building block for synthesizing novel chemical entities. Its reactivity can be utilized in various synthetic pathways to create more complex molecules with potential therapeutic applications.

Example Synthesis Pathway:

  • Starting Material: Pyridine derivative.
  • Reagents: tert-butyl thiol and appropriate coupling agents.
  • Reaction Conditions: Standard laboratory conditions with monitoring via NMR spectroscopy.
  • Yield: Typically ranges from 60% to 85%, depending on the reaction conditions used.

Mechanism of Action

The mechanism of action of 3-tert-Butylsulfanyl-pyridin-4-ylamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the tert-butylsulfanyl and amino groups can influence its binding affinity and specificity for these targets. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-Butylsulfanyl-pyridin-4-ylamine is unique due to the presence of both the tert-butylsulfanyl and amino groups on the pyridine ring.

Biological Activity

3-tert-Butylsulfanyl-pyridin-4-ylamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butylsulfanyl group and an amino group attached to the pyridine ring. The synthesis typically involves:

  • Starting Materials : Pyridine derivatives and tert-butylthiol.
  • Synthetic Route : A common method includes the reaction of 3-chloropyridine with tert-butylthiol in the presence of a base to form the intermediate 3-tert-butylsulfanyl-pyridine, followed by amination to introduce the amino group at the 4-position.

Anticancer Activity

The anticancer potential of pyridine derivatives has been explored extensively. Compounds with similar structures have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, some studies have reported that pyridine-based compounds can inhibit tumor growth in vivo by modulating signaling pathways associated with cancer cell proliferation .

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The presence of both the tert-butylsulfanyl and amino groups may enhance its binding affinity to these targets, influencing its biological effects .

Case Studies

  • In Vitro Studies : Recent in vitro studies have assessed the cytotoxicity of related compounds on various cancer cell lines. These studies often employ assays such as MTT or XTT to evaluate cell viability following treatment with different concentrations of the compound. Results typically indicate a dose-dependent response, suggesting that higher concentrations lead to increased cytotoxicity .
  • Animal Models : Research involving animal models has been conducted to evaluate the therapeutic potential of pyridine derivatives in conditions such as cancer and inflammation. For instance, one study demonstrated that a structurally related compound reduced tumor size in mice models by inhibiting angiogenesis and promoting apoptosis in cancer cells .

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
3-tert-Butylsulfanyl-pyridine Lacks amino groupLimited biological activity
4-Amino-3-methylpyridine Lacks tert-butylsulfanyl groupModerate antimicrobial properties
3-tert-Butylsulfanyl-pyridin-2-ylamine Different substitution patternPotential enzyme inhibition

Properties

IUPAC Name

3-tert-butylsulfanylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-9(2,3)12-8-6-11-5-4-7(8)10/h4-6H,1-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDUGPXMIHNZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590328
Record name 3-(tert-Butylsulfanyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782479-87-2
Record name 3-(tert-Butylsulfanyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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